molecular formula C11H19NO3 B8264742 Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate

Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B8264742
M. Wt: 213.27 g/mol
InChI Key: SCWNDOKPURAVJC-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is an organic compound with the molecular formula C11H19NO3. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is typically a colorless or pale yellow liquid or solid and is soluble in common organic solvents like alcohols and ethers .

Scientific Research Applications

Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate can be synthesized through a multi-step process:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate involves its interaction with various molecular targets. It can act as a substrate or inhibitor for specific enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
  • Tert-butyl 5,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
  • 1-Boc-3-piperidone

Uniqueness

Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its stability and solubility in organic solvents also contribute to its widespread use in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-8(13)6-7-11(12,4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWNDOKPURAVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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